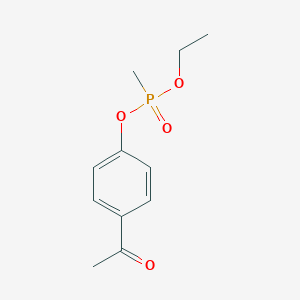
4-Acetylphenyl ethyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylphenyl ethyl methylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aromatic ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphonate group, an ethyl group, and a methyl group attached to a phenyl ring with an acetyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Acetylphenyl ethyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenol with ethyl methylphosphonate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. For example, microwave irradiation can accelerate the dealkylation of dialkyl methylphosphonates, leading to the formation of the desired product under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetylphenyl ethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Acetylphenyl ethyl methylphosphonate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-Acetylphenyl ethyl methylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
- 4-Acetylphenyl methyl phenyl phosphate
- 4-Acetylphenyl ethyl phenylphosphonate
- 4-Acetylphenyl methyl ethylphosphonate
Comparison: 4-Acetylphenyl ethyl methylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For example, the presence of the ethyl group can influence the compound’s solubility and interaction with biological membranes, while the methyl group can affect its steric properties and reactivity in substitution reactions .
Eigenschaften
CAS-Nummer |
918660-68-1 |
|---|---|
Molekularformel |
C11H15O4P |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
1-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C11H15O4P/c1-4-14-16(3,13)15-11-7-5-10(6-8-11)9(2)12/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
BJYIEMDHYADUGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)OC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
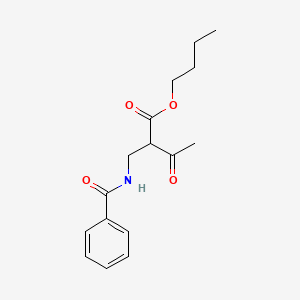
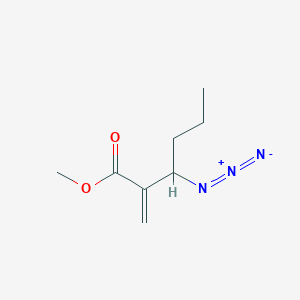
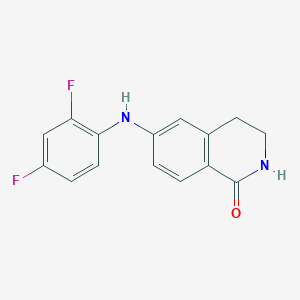
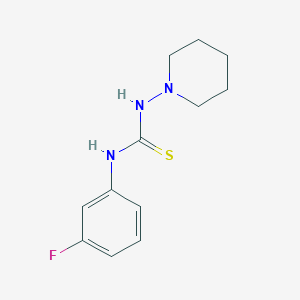
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
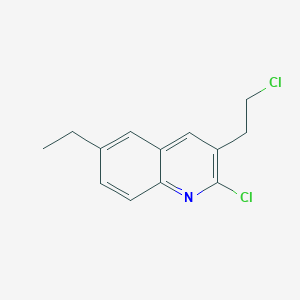
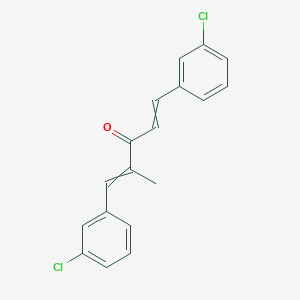
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
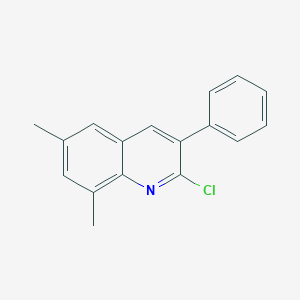
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
